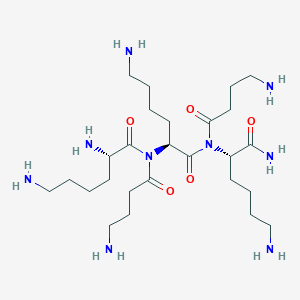
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further reactions.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production requires optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its role in protein interactions and cellular processes.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
Wirkmechanismus
The mechanism by which L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lysyl-L-lysine: A simpler dipeptide with similar structural features.
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysine: A related compound with one fewer aminobutanoyl group.
Uniqueness
L-Lysyl-N~2~-(4-aminobutanoyl)-L-lysyl-N~2~-(4-aminobutanoyl)-L-lysinamide is unique due to its specific sequence and the presence of multiple aminobutanoyl groups
Eigenschaften
CAS-Nummer |
882171-27-9 |
|---|---|
Molekularformel |
C26H53N9O5 |
Molekulargewicht |
571.8 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-[4-aminobutanoyl-[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]-N-(4-aminobutanoyl)hexanamide |
InChI |
InChI=1S/C26H53N9O5/c27-14-4-1-9-19(32)25(39)35(23(37)13-8-18-31)21(11-3-6-16-29)26(40)34(22(36)12-7-17-30)20(24(33)38)10-2-5-15-28/h19-21H,1-18,27-32H2,(H2,33,38)/t19-,20-,21-/m0/s1 |
InChI-Schlüssel |
XDSQYNSEBOLSKK-ACRUOGEOSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)N([C@@H](CCCCN)C(=O)N([C@@H](CCCCN)C(=O)N)C(=O)CCCN)C(=O)CCCN)N |
Kanonische SMILES |
C(CCN)CC(C(=O)N(C(CCCCN)C(=O)N(C(CCCCN)C(=O)N)C(=O)CCCN)C(=O)CCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
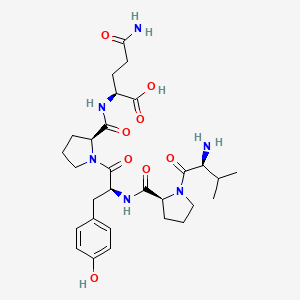
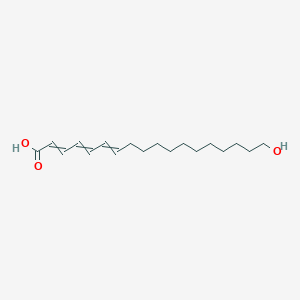
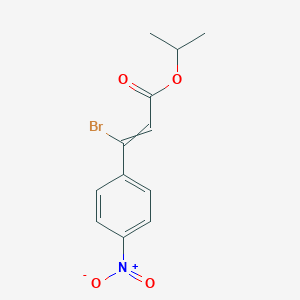

![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

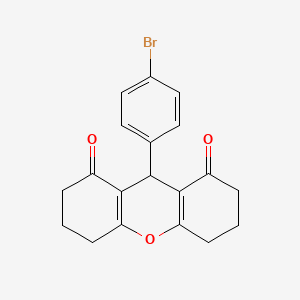



![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
